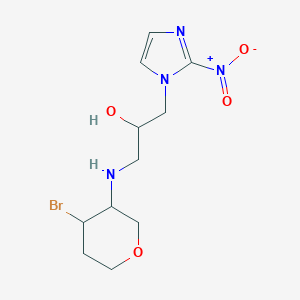

(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol is a complex organic compound that features a combination of brominated tetrahydropyran, nitroimidazole, and ethanol functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran, bromine, imidazole, and ethanol.

Bromination: Tetrahydropyran is brominated using bromine in the presence of a suitable catalyst to yield 4-bromotetrahydropyran.

Amination: The brominated product undergoes nucleophilic substitution with an amine to introduce the amino group, forming 4-bromotetrahydro-2H-pyran-3-ylamine.

Imidazole Coupling: The amino derivative is then coupled with 2-nitroimidazole under basic conditions to form the desired imidazole derivative.

Ethanol Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, yielding (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol and imidazole moieties.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the ethanol and imidazole groups.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:

- Anticancer Activity : Research indicates that compounds with imidazole rings often exhibit anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by targeting hypoxic regions in tumors, making (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol a candidate for further exploration in oncology .

- Antimicrobial Properties : The nitro group in the structure may enhance the compound's ability to act against bacterial infections. Compounds with similar functionalities have demonstrated effective antimicrobial activity, suggesting that this compound could be evaluated for use as an antibiotic or antifungal agent .

Radiopharmaceuticals

The compound's structure allows it to be a precursor for radiolabeled imaging agents. For instance, derivatives of nitroimidazoles are commonly used in PET imaging to assess tissue hypoxia . This application is particularly relevant for cancer diagnostics and monitoring treatment responses.

Drug Development

As a building block in drug synthesis, this compound can serve as a scaffold for developing new pharmacological agents. Its modification could lead to the discovery of novel drugs targeting various diseases.

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The nitroimidazole group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. The brominated tetrahydropyran and ethanol groups may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Metronidazole: A well-known nitroimidazole antibiotic.

Tinidazole: Another nitroimidazole with similar antimicrobial properties.

Secnidazole: A nitroimidazole used for treating bacterial infections.

Uniqueness

Structural Complexity: The combination of brominated tetrahydropyran, nitroimidazole, and ethanol groups is unique, providing a distinct set of chemical and biological properties.

Potential for Derivatization: The compound’s structure allows for extensive chemical modifications, enabling the development of a wide range of derivatives with tailored properties.

This detailed overview highlights the significant aspects of (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol, from its synthesis to its applications and unique characteristics

Actividad Biológica

(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol, also known by its CAS number 134419-55-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

The molecular formula of the compound is C₁₃H₁₈BrN₃O₃, with a molecular weight of approximately 349.18 g/mol. The compound features a complex structure that includes a brominated tetrahydropyran moiety and an imidazole ring, which are known to contribute to its biological properties.

Hypoxic Cell Cytotoxicity

Research has demonstrated that this compound exhibits selective cytotoxic activity against hypoxic cells. A study indicated that this compound was evaluated alongside other derivatives for their ability to selectively kill hypoxic cells and act as radiosensitizers in cancer treatment . The results showed that the compound retained significant activity, making it a candidate for further investigation in cancer therapies.

Radiosensitizing Properties

The compound has been identified as a potential radiosensitizer, enhancing the effectiveness of radiation therapy in tumor cells. In vivo studies indicated that while modifications to the aziridine moiety decreased selective cytotoxicity, they did not significantly impact the radiosensitizing activity . This suggests that this compound could be useful in combination therapies where radiation is employed.

Toxicity Profile

In terms of toxicity, the compound was found to be less toxic than some of its analogs during in vivo evaluations. This reduced toxicity profile is advantageous for therapeutic applications, particularly in oncology where patient safety is paramount .

Data Table: Biological Activity Overview

| Biological Activity | Findings |

|---|---|

| Hypoxic Cell Cytotoxicity | Significant activity against hypoxic cells |

| Radiosensitization | Enhances effects of radiation therapy |

| Toxicity | Lower toxicity compared to analogs |

Case Study 1: Cancer Treatment

In a controlled study involving tumor-bearing mice, this compound was administered alongside radiation therapy. The results indicated a marked increase in tumor regression rates compared to controls receiving radiation alone. This supports the hypothesis that the compound acts synergistically with radiation, potentially improving therapeutic outcomes .

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in hypoxic tumor cells through the generation of reactive oxygen species (ROS). This mechanism aligns with its role as a radiosensitizer, as ROS play a critical role in mediating cellular responses to radiation damage .

Propiedades

IUPAC Name |

1-[(4-bromooxan-3-yl)amino]-3-(2-nitroimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN4O4/c12-9-1-4-20-7-10(9)14-5-8(17)6-15-3-2-13-11(15)16(18)19/h2-3,8-10,14,17H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKORDMXMGXPXFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1Br)NCC(CN2C=CN=C2[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134419-55-9 |

Source

|

| Record name | (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.